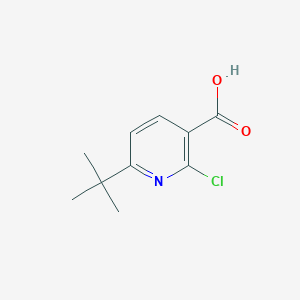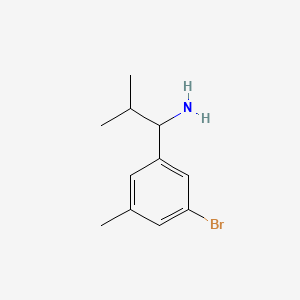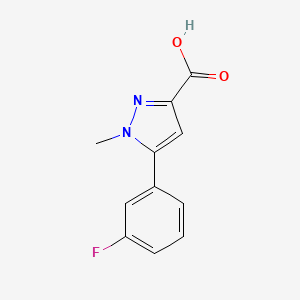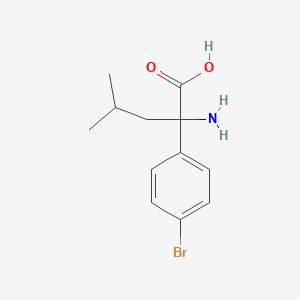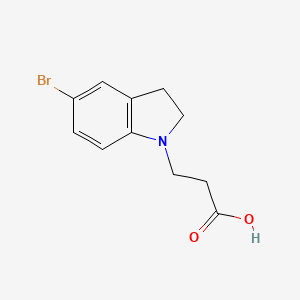![molecular formula C11H17Cl2N3O B1407477 (5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride CAS No. 1177345-94-6](/img/structure/B1407477.png)
(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride
Übersicht
Beschreibung
“(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride” is a chemical compound with the CAS Number: 1177345-94-6 . It has a molecular weight of 278.18 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (5R)-5-{[(2-pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride . The InChI code for this compound is 1S/C11H15N3O.2ClH/c15-11-5-4-10(14-11)8-12-7-9-3-1-2-6-13-9;;/h1-3,6,10,12H,4-5,7-8H2,(H,14,15);2*1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.18 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including pyrrolidinones, are fundamental structural subunits for many important biological molecules like heme and chlorophyll. Their extensive delocalization of nitrogen electrons accounts for their pronounced aromatic character. Pyrrolidinones are nonaromatic cyclic amide systems widely used as intermediates, wetting agents, and solvents with relatively low toxicity. They are crucial in the synthesis of various compounds due to their stability and versatility (Anderson & Liu, 2000).
Synthesis of Lactone–Pyrrolidinone Ring Systems
The synthesis of lactone–pyrrolidinone ring systems is significant in organic chemistry. These systems are important in the construction of complex molecular structures found in natural products like oxazolomycin A and neooxazolomycin (Bennett, Prodger, & Pattenden, 2007).
Hydrolysis and Structural Characterization
2-Pyrrolidinones assist in the hydrolysis of aryltellurium trichlorides, leading to the isolation of monomeric aryltellurium(IV) monohydroxides. This process is important for understanding the structural and chemical properties of these compounds (Misra et al., 2011).
NMR Studies on Tautomerism
Nuclear Magnetic Resonance (NMR) studies on pyrrolidinones, such as 2-Aminopyrrolin-5-one, help understand tautomerism in these compounds, which is crucial for predicting their reactivity and stability in various chemical reactions (Spiessens & Anteunis, 2010).
Synthesis of Chiral Diphosphine Ligands
Pyrrolidinones are used in the synthesis of chiral "pincer" ligands for coordination with metals like rhodium. This has implications in catalysis and the development of new materials (Konrad et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11-5-4-10(14-11)8-12-7-9-3-1-2-6-13-9;;/h1-3,6,10,12H,4-5,7-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWHXMOTTOBDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



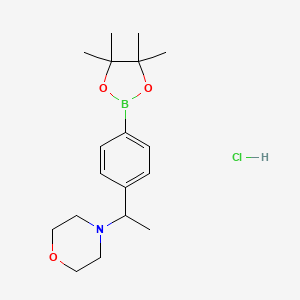
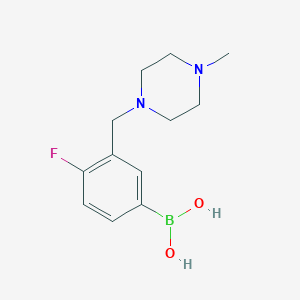
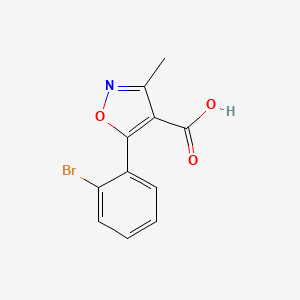
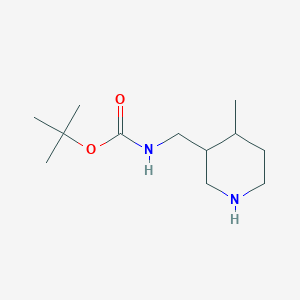
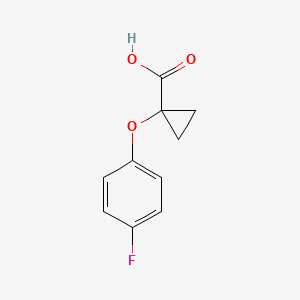
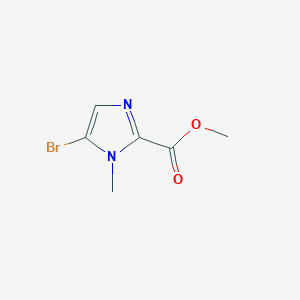
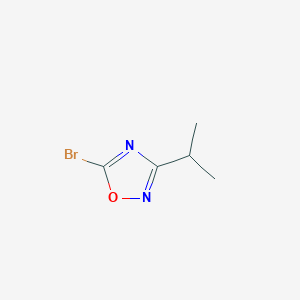
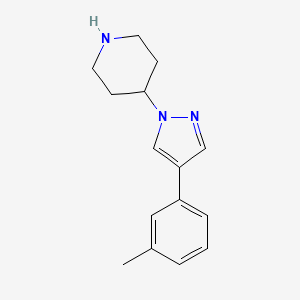
![[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid](/img/structure/B1407409.png)
